Pulchine

Description

Contextualization within Natural Product Chemistry

Natural product chemistry involves the study of chemical compounds produced by living organisms. Aporphine (B1220529) alkaloids represent a significant subclass of isoquinoline (B145761) alkaloids, which are derived from the amino acid tyrosine. asianpubs.orgwikipedia.org These compounds are of considerable interest in natural product chemistry due to their structural diversity and potential interactions with biological systems. The study of aporphine alkaloids contributes to the broader understanding of plant biochemistry and the potential utility of plant-derived compounds.

Historical Perspective of Isolation and Initial Characterization of Pulchine

This compound has been identified and isolated from plant sources. Notably, it has been found in the trunk wood of Ocotea caesia, a species belonging to the Lauraceae family. researchgate.netresearchgate.net Isolation of natural products like this compound typically involves extraction from plant material followed by various chromatographic techniques to purify the compound. researchgate.net While specific historical details of the initial isolation of this compound are not extensively documented in the provided information, its presence in Ocotea species has been established through phytochemical investigations. Characterization of this compound, like other natural products, relies on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine its molecular structure. nih.govuchile.cl

Classification and Structural Characteristics of Aporphine Alkaloids

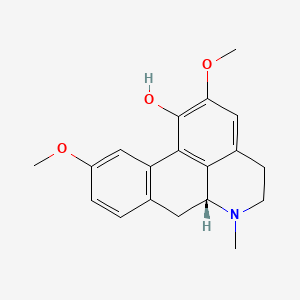

This compound is classified as an aporphine alkaloid. asianpubs.orgresearchgate.netresearchgate.net Aporphine alkaloids share a common tetracyclic skeleton derived from the benzyltetrahydroisoquinoline structure. wikipedia.orgsci-hub.se The core aporphine structure consists of a 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline system with a nitrogen atom, typically methylated, at position 6. nih.govwikipedia.org

This compound has the molecular formula C₁₉H₂₁NO₃ and a molecular weight of 311.15214354 g/mol . knapsackfamily.comspectrabase.com The structural variations among different aporphine alkaloids arise from the nature and position of substituent groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, attached to the basic aporphine ring system. asianpubs.orgwikipedia.org this compound, as an aporphine alkaloid found in Ocotea species, possesses specific substituents on its core structure. A review indicates that this compound has substituents including -OH, -OCH₃, and -CH₃ groups at various positions on the aporphine skeleton. asianpubs.org The presence of (-)-Pulchine in Ocotea caesia suggests a specific stereochemical configuration at the chiral center (C-6a). researchgate.netresearchgate.netuchile.clspectrabase.com

Structure

3D Structure

Properties

CAS No. |

114579-00-9 |

|---|---|

Molecular Formula |

C19H21NO3 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

(6aR)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |

InChI |

InChI=1S/C19H21NO3/c1-20-7-6-12-9-16(23-3)19(21)18-14-10-13(22-2)5-4-11(14)8-15(20)17(12)18/h4-5,9-10,15,21H,6-8H2,1-3H3/t15-/m1/s1 |

InChI Key |

UFOCZRJLUKCVKZ-OAHLLOKOSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=C3C=C(C=C4)OC)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C=C(C=C4)OC)O)OC |

Origin of Product |

United States |

Isolation, Elucidation, and Synthetic Strategies for Pulchine and Its Analogues

Methodologies for Isolation of Pulchine from Natural Sources (e.g., Ocotea pulchella)

The isolation of this compound from natural sources, such as the plant Ocotea pulchella, involves a series of steps aimed at separating the target compound from the complex mixture of other plant metabolites. Ocotea pulchella is a tree species known to contain various alkaloids. theferns.info

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone technique in natural product isolation, enabling the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. journalagent.com Advanced chromatographic methods are crucial for isolating this compound from crude plant extracts. These techniques exploit subtle differences in properties such as polarity, size, or affinity to achieve high-resolution separation. journalagent.comnih.gov

Common advanced chromatographic techniques applicable to natural product isolation include High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). nih.gov HPLC, with its high efficiency and variety of stationary phases and mobile phase systems, allows for precise separation and purification of target compounds from complex mixtures. nih.gov TLC can be used for initial screening and method development due to its simplicity and speed. nih.gov The choice of specific chromatographic parameters, such as the stationary phase material, mobile phase composition, and flow rate, is optimized based on the chemical properties of this compound and the complexity of the extract.

Extraction and Purification Procedures

The initial step in isolating this compound typically involves extracting the compounds from the plant material using suitable solvents. Various extraction techniques can be employed, including maceration, percolation, or more advanced methods like ultrasound-assisted extraction or supercritical fluid extraction, depending on the nature of the plant matrix and the target compound. low-key.co.ukresearchgate.net The goal is to selectively dissolve this compound and other soluble compounds from the plant tissue.

Following extraction, purification procedures are necessary to remove unwanted co-extracted substances such as lipids, pigments, and other plant metabolites. byjus.com These procedures often involve a combination of techniques, including liquid-liquid extraction, solid-phase extraction, and precipitation, before employing chromatographic methods for final isolation. byjus.comllnl.gov The specific purification strategy is tailored to increase the concentration and purity of this compound in the extract before subjecting it to advanced chromatographic separation.

Spectroscopic and Analytical Techniques for Structural Elucidation of this compound

Once isolated, the chemical structure of this compound is determined using a suite of spectroscopic and analytical techniques. These methods provide complementary information about the molecular formula, functional groups, and the connectivity of atoms within the molecule. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

NMR spectroscopy is a powerful tool for determining the structure of organic molecules, including natural products like this compound. researchgate.netnumberanalytics.comuii.ac.id By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the number and types of hydrogen and carbon atoms, their chemical environments, and their connectivity. numberanalytics.comuii.ac.id

One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for structural elucidation. numberanalytics.com ¹H NMR reveals the different types of protons and their coupling patterns, providing insights into the adjacent atoms. numberanalytics.com ¹³C NMR provides information about the carbon skeleton. numberanalytics.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing correlations between protons and carbons, confirming connectivity, and piecing together the molecular framework. numberanalytics.comnd.edu

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern. nih.govasianpubs.org This technique involves ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. nih.govasianpubs.org

Fragmentation analysis, achieved through techniques like electron ionization (EI) or electrospray ionization (ESI), breaks the molecule into smaller charged fragments. unifal-mg.edu.br The pattern of these fragments provides clues about the substructures present in the molecule, aiding in the confirmation of the proposed structure derived from NMR data. researchgate.net High-resolution mass spectrometry can provide the exact molecular mass, which can be used to determine the elemental composition of this compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the this compound molecule. researchgate.netuii.ac.idnih.gov This technique measures the absorption of infrared radiation by the molecule, which causes bonds to vibrate at specific frequencies. uii.ac.id

The IR spectrum displays absorption bands at characteristic wavenumbers corresponding to different functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings. uii.ac.id Analyzing the positions and intensities of these bands provides valuable information about the types of bonds and functional groups present, complementing the data obtained from NMR and MS. researchgate.net

Table 1: Spectroscopic Techniques and Their Applications in Structural Elucidation

| Technique | Information Provided | Key Applications |

| ¹H NMR | Number and types of protons, connectivity | Determining proton environments and coupling |

| ¹³C NMR | Number and types of carbon atoms | Elucidating the carbon skeleton |

| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon correlations | Confirming connectivity and structural fragments |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Determining molecular formula and substructures |

| IR Spectroscopy | Functional groups | Identifying key functional moieties |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a powerful technique used to determine the atomic and molecular structure of crystalline materials. ucsb.eduyoutube.comwikipedia.org By analyzing the diffraction pattern produced when X-rays interact with the electrons of atoms in a crystal, researchers can deduce the arrangement of atoms in the lattice. ucsb.eduyoutube.comwikipedia.org For organic compounds like this compound, if a crystalline sample can be obtained, single-crystal XRD can provide unambiguous confirmation of its molecular structure, including stereochemistry and bond lengths and angles. Powder XRD can also provide structural information for polycrystalline samples. ucsb.eduresearchgate.net While a specific XRD study on this compound was not found, XRD is a definitive method for structure determination in natural product chemistry. researchgate.net

Hyphenated Analytical Techniques (e.g., UPLC-ESI-QTOF-MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. UPLC-ESI-QTOF-MS is a prominent example, coupling Ultra-Performance Liquid Chromatography (UPLC) with Electrospray Ionization (ESI) and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS). nih.govresearchgate.netnih.govmdpi.comnih.govnih.govmdpi.comscilit.com This combination is highly effective for the analysis of complex mixtures, such as plant extracts containing alkaloids. nih.govresearchgate.netnih.govsemanticscholar.org

UPLC provides high-resolution separation of different compounds in a sample. nih.govmdpi.com ESI is a soft ionization technique suitable for polar molecules like alkaloids, producing primarily protonated or deprotonated molecular ions. nih.govresearchgate.netresearchgate.net The QTOF-MS component offers accurate mass measurements of the parent ions and fragment ions generated through tandem mass spectrometry (MS/MS). nih.govresearchgate.netnih.govnih.govresearchgate.net This fragmentation pattern provides crucial structural information, aiding in the identification of known compounds and the tentative characterization of new ones by comparing experimental data with databases and literature. researchgate.netnih.govsemanticscholar.orgresearchgate.net UPLC-ESI-QTOF-MS has been successfully applied to the analysis and identification of various aporphine (B1220529) alkaloids in plant extracts. nih.govresearchgate.netsemanticscholar.org

An example of the application of UPLC-ESI-QTOF-MS in alkaloid analysis is the identification of isoquinoline (B145761) alkaloids, including aporphines, in Papaveraceae and Berberidaceae plants. nih.gov Another study utilized UHPLC-Q-Exactive-Orbitrap/MS, a similar high-resolution hyphenated technique, to identify aporphine alkaloids in Sabia schumanniana. semanticscholar.org These studies highlight the power of such techniques in providing detailed alkaloid profiles and structural information.

Data from a study on Aporphine Alkaloids using LC-ESI-Q-TOF-MS nih.gov

While specific data for this compound is not available, the following table illustrates the type of information obtained for aporphine alkaloids using LC-ESI-Q-TOF-MS, based on a study analyzing various isoquinoline alkaloids. nih.gov

| Alkaloid | Class | [M+H]+ m/z (Theoretical) | [M+H]+ m/z (Experimental) | Key Fragments (m/z) |

| Magnoflorine | Aporphine | 342.1650 | 342.1648 | 324, 308, 293 |

| Other Aporphines (Illustrative) | Aporphine | Varies | Varies | Varies |

Note: This table is illustrative and based on the general application of the technique to aporphine alkaloids as described in the provided sources, not specific data for this compound.

Synthetic Approaches and Strategies for this compound and Related Aporphine Alkaloids

The synthesis of aporphine alkaloids, including total synthesis, semi-synthetic modifications, and chemoenzymatic approaches, has been an active area of research due to their complex structures and biological significance. rsc.orgresearchgate.netresearchgate.net

Total Synthesis Routes for Aporphine Alkaloids

Total synthesis involves the complete construction of a complex molecule from simpler, commercially available precursors. Various strategies have been developed for the total synthesis of aporphine alkaloids. Common approaches often involve the construction of the tetrahydroisoquinoline (THIQ) core, a key intermediate in the biosynthesis of many isoquinoline alkaloids, followed by cyclization reactions to form the characteristic tetracyclic aporphine scaffold. nih.govresearchgate.net

One strategy involves electrophilic aromatic substitution (EAS) chemistry to build the THIQ core, followed by an intramolecular phenol (B47542) arylation to complete the aporphine system. nih.gov Another approach utilizes Bischler-Napieralski cyclization to form an isoquinoline derivative, which is then subjected to reactions that construct the aporphine core, such as [4+2] cycloadditions followed by rearrangements. nih.govacs.org Benzyne chemistry has also been employed in the total synthesis of aporphine alkaloids. researchgate.netacs.org Metal-catalyzed cycloisomerization reactions have been reported as key steps in the total synthesis of certain aporphine alkaloids. rsc.orgrsc.org

For example, the total synthesis of (±)-variabiline, an aporphine alkaloid, has been reported to confirm its structure and activity. nih.gov Total synthesis efforts aim to provide access to these compounds and their analogues for further study and potential development. sioc-journal.cnsioc-journal.cn

Semi-synthetic Modifications and Derivatization Strategies

Semi-synthetic modifications involve using naturally occurring compounds as starting materials and performing chemical reactions to alter their structure. eupati.eumuni.czwikipedia.org This approach can be used to create analogues with potentially improved properties, such as enhanced activity, altered solubility, or reduced toxicity. eupati.eumuni.cz For alkaloids, semi-synthetic strategies can involve modifying functional groups on the aporphine core or adding new substituents. researchgate.net

Semi-synthesis plays a crucial role in drug discovery and development, allowing for the exploration of structure-activity relationships based on a natural scaffold. eupati.eumuni.cz While specific semi-synthetic modifications of this compound were not detailed in the provided search results, the general principle of semi-synthesis is widely applied to alkaloid natural products to generate diverse derivatives for biological evaluation. researchgate.netuga.edu This can involve various chemical reactions like alkylation, acylation, or halogenation at different positions of the aporphine nucleus.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations. rsc.orggrafiati.com Enzymes can catalyze specific reactions with high selectivity (chemo-, regio-, and stereoselectivity) under mild conditions, which can be advantageous for synthesizing complex molecules like alkaloids. rsc.org In the context of aporphine alkaloids, chemoenzymatic approaches can involve using enzymes for specific steps in the synthetic route, such as the formation of chiral intermediates or the selective modification of a pre-synthesized aporphine core. rsc.org

Enzymes like Pictet-Spenglerases have been utilized in the synthesis of tetrahydroisoquinolines, precursors to aporphines. researchgate.net Biocatalysis can also be employed for the selective modification of alkaloids to access non-natural or less abundant derivatives. rsc.org Chemoenzymatic total syntheses of alkaloids have been reported, demonstrating the potential of this interdisciplinary approach to be more efficient than purely chemical routes in some cases. rsc.org While direct examples of chemoenzymatic synthesis specifically applied to this compound were not found, this methodology is a developing area in alkaloid synthesis, offering potential routes to access aporphine structures with control over stereochemistry. researchgate.netrsc.orgacs.org

Design and Synthesis of this compound Derivatives and Analogues

The study of this compound derivatives and analogues is a significant area of research aimed at exploring the chemical space around the core aporphine structure. This involves strategic design principles and the development of efficient synthetic methodologies.

Rational Design Principles for Structural Modification

Rational design in chemistry involves creating new molecules with specific functionalities by predicting how structural changes will influence their properties and behavior. wikipedia.orgrsc.orgrsc.org This approach can involve designing molecules from scratch or making calculated modifications to known structures. wikipedia.org In the context of this compound analogues, rational design principles guide structural modifications to potentially alter or enhance biological activity, improve stability, or modify pharmacokinetic properties. This often involves understanding the relationship between the compound's structure and its interaction with biological targets. While specific rational design studies for this compound analogues are not detailed in the provided search results, the general principles of rational design in chemical biology and drug design are well-established, focusing on structure-activity relationships and the use of physical models to predict molecular behavior. wikipedia.orgrsc.org

Exploration of Novel Synthetic Pathways for Analogues

Developing novel synthetic pathways is crucial for accessing a diverse range of this compound analogues and derivatives. Traditional synthesis often involves multi-step procedures, which can be challenging for creating libraries of compounds with varied substituents. mdpi.com The exploration of novel routes aims to develop more efficient, versatile, and potentially stereoselective methods. This can include the development of new reaction methodologies, the use of different starting materials, or the application of modern synthetic techniques such as one-pot reactions or heterogeneous catalysis. nih.govrsc.orgnih.gov For example, research on other compound classes like pulvinones and tetrahydrocannabinol analogues has demonstrated the successful application of novel synthetic protocols, including tandem reactions and microwave-assisted heterogeneous synthesis, to generate diverse derivatives. nih.goveie.gr While direct examples of novel synthetic pathways specifically for this compound analogues are not provided, the general principles and techniques explored for other complex natural products and their analogues are applicable to the challenges in this compound synthesis. mdpi.comnih.gov

Stereoselective Synthesis of Enantiomers and Diastereomers

Many natural products and their analogues possess chiral centers, and their biological activity can be highly dependent on their absolute or relative stereochemistry. mit.edu Stereoselective synthesis aims to control the formation of specific stereoisomers (enantiomers or diastereomers) during a chemical reaction. mit.edusemanticscholar.org For compounds like this compound, which is an aporphine alkaloid and likely possesses chiral centers, the ability to synthesize individual stereoisomers is important for fully understanding their properties. Stereoselective synthesis can involve using chiral catalysts, chiral auxiliaries, or exploiting the inherent stereochemistry of starting materials. mit.edusemanticscholar.org Achieving high levels of stereocontrol is often a significant challenge in the synthesis of complex molecules. semanticscholar.orgnih.gov While specific details on the stereoselective synthesis of this compound enantiomers and diastereomers are not available in the provided text, the importance of stereochemistry in the synthesis and evaluation of biologically active compounds is widely recognized in chemical research. mit.edunih.govnih.govnih.gov

Molecular and Biochemical Mechanisms of Action of Pulchine

Interaction with Biological Macromolecules

Interactions with biological macromolecules form the basis of many pharmacological effects. Studies in this area aim to identify the specific molecules that a compound binds to or otherwise affects.

Some aporphine (B1220529) alkaloids have been investigated for their potential to interact with DNA, including mechanisms such as topoisomerase inhibition. Topoisomerases are essential enzymes involved in regulating DNA topology, and their inhibition can lead to DNA damage and cell death, a mechanism targeted by some chemotherapeutic agents. While the outline suggests DNA interaction studies, including topoisomerase inhibition, as a relevant area for aporphine alkaloids, specific research detailing Pulchine's direct interaction with DNA or its effects on topoisomerase activity was not found in the conducted searches.

Enzymes are crucial biological catalysts, and their modulation by small molecules can significantly impact cellular processes. Studies on enzyme interaction involve identifying which enzymes a compound affects and characterizing the kinetics of this interaction (e.g., inhibition or activation constants). The outline points to cytochrome P450 enzymes as an example of relevant targets, as these enzymes play a significant role in drug metabolism and the bioactivation or detoxification of various compounds. While aporphine alkaloids can interact with various enzymatic systems, specific data on this compound's modulation of cytochrome P450 enzymes or other enzymes, including detailed kinetic characterization, was not available in the search results. It is worth noting that studies on other compounds, such as Pulchinenosides (a class of saponins (B1172615) distinct from the aporphine alkaloid this compound), have shown effects on enzyme activity, specifically increasing P-glycoprotein activity and inducing its expression, suggesting a role in modulating transporter function and potentially influencing the pharmacokinetics of co-administered substances. However, these findings pertain to Pulchinenosides and not the aporphine alkaloid this compound.

Receptors are protein molecules that bind to specific ligands, triggering intracellular responses. Many drugs exert their effects by binding to and modulating the activity of various receptors, such as dopaminergic, adrenergic, and serotonergic receptors, which are known targets for some aporphine alkaloids. nih.gov Ligand-receptor interaction analysis provides detailed information about the binding affinity, selectivity, and type of interaction (e.g., agonist or antagonist). Despite the known interactions of other aporphine alkaloids with these receptor systems, specific data quantifying this compound's binding affinities or characterizing its interactions with dopaminergic, adrenergic, serotonergic, or other receptors were not found in the conducted searches.

Enzyme Modulation and Kinetic Characterization (e.g., Cytochrome P450 Enzyme Interaction Studies)

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Beyond direct interactions with macromolecules, compounds can exert their effects by modulating complex intracellular signaling cascades, which are networks of molecular interactions that control cellular activities.

Key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K) pathways, are involved in a wide range of cellular processes, including growth, proliferation, differentiation, and survival. Modulation of these pathways is a common mechanism of action for many bioactive compounds. While the outline highlights the investigation of these cascades as relevant, and studies on plant extracts containing aporphine alkaloids (such as Ocotea species where this compound is found) may explore their effects on cellular processes influenced by these pathways (e.g., anti-inflammatory or neuroprotective effects), specific experimental data demonstrating this compound's direct modulation of MAPK, PI3K, or other key signaling cascades was not identified in the search results.

Compounds can also influence gene expression by affecting transcriptional and post-transcriptional regulatory mechanisms. This can involve altering the activity of transcription factors, modifying mRNA stability, or influencing translation. As mentioned earlier, studies on Pulchinenosides (saponins) have indicated transcriptional regulation, specifically the upregulation of P-glycoprotein mRNA levels. However, for the aporphine alkaloid this compound, specific data on its effects on transcriptional or post-transcriptional regulation was not found in the conducted searches.

Investigation of Key Signaling Cascades (e.g., MAPK, PI3K Pathways)

Role in Cellular Homeostasis and Stress Response Mechanisms

The specific role of this compound in maintaining cellular homeostasis or its involvement in stress response mechanisms has not been detailed in the scientific literature accessed through the search. General concepts of cellular homeostasis and stress response pathways are described in the literature nih.govnih.govnih.govyoutube.comresearchgate.netplos.orgyoutube.comutdallas.edu, but a direct link to the activity or influence of this compound was not established in the search results.

Biological Activities and Pharmacological Insights of Pulchine Pre Clinical and in Vitro Studies

Anti-inflammatory Potential and Molecular Mechanisms

Studies on aporphine (B1220529) alkaloids have demonstrated significant anti-inflammatory effects through the modulation of key signaling pathways and mediators. For instance, oxocrebanine (B3028915), an aporphine alkaloid, showed considerable anti-inflammatory potential by inhibiting nitric oxide (NO) secretion in vitro. It also suppressed the expression of prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6. The mechanisms involved included the inactivation of nuclear factor κB (NF-κB), c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase 1/2 (ERK1/2), and phosphatidylinositol 3-kinase/Akt (PI3K/Akt) inflammatory signaling pathways. wikipedia.org Molecular docking analysis further suggested a high affinity of oxocrebanine for toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88) signaling targets and the cyclooxygenase (COX)-2 protein. wikipedia.org

Another aporphine alkaloid, crebanine (B1669604), inhibited the production of pro-inflammatory cytokines like IL-6 and TNF-α in LPS-induced RAW264.7 macrophages. ontosight.ai Crebanine also suppressed LPS-induced NO and PGE2 production by reducing the expression of inducible nitric oxide synthase (iNOS) and COX-2. ontosight.ai The underlying mechanisms involved the suppression of LPS-induced phosphorylation of Akt and mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38 MAPK. ontosight.ai Furthermore, crebanine inhibited LPS-induced NF-κB activation by reducing the phosphorylation of p65 at Ser536 and suppressed the phosphorylation and nuclear translocation of activator protein-1 (AP-1). ontosight.ai These findings suggest that the anti-inflammatory properties of crebanine are mediated through the inhibition of NF-κB, AP-1, MAPKs, and Akt signaling pathways. ontosight.ai

Aporphine alkaloids have also shown inhibitory activities against COX-2 and 5-lipoxygenase (5-LOX), key enzymes in inflammatory processes. wikipedia.orggenominfo.org For example, (+)-N-acetyl-nornantenine exhibited potent inhibitory activity against COX-2 and 5-LOX. wikipedia.org

Neuroprotective Activities and Associated Molecular Pathways

Certain aporphine alkaloids have demonstrated neuroprotective potential in in vitro studies. Asimilobine, an aporphine alkaloid, significantly stimulated neurite outgrowth in PC-12 cells, suggesting a potential for promoting neurogenesis. nih.gov Roemerine, another naturally occurring aporphine alkaloid, has shown neuronal activity in SH-SY5Y cells by increasing intracellular brain-derived neurotrophic factor (BDNF) protein expression and affecting serotonergic and glutamatergic systems. researchgate.net

Neuroprotection can occur through various pathways, including the reduction of oxidative stress, modulation of mitochondrial function, and inhibition of apoptosis. nih.gov Apomorphine, a derivative of aporphine, has been reported to have neuroprotective properties, potentially through its antioxidant effects and activation of the nuclear factor erythroid 2-related like 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.gov Nrf2 is involved in neuroprotection, including neuroplasticity. nih.gov

Cytotoxic and Anti-proliferative Actions of Aporphine Alkaloids (in vitro studies)

Aporphine alkaloids have exhibited cytotoxic and anti-proliferative effects against various cancer cell lines in vitro. wikipedia.orgwikidata.orgwikidata.orgontosight.ainih.govnih.govuni.luresearchgate.netresearchgate.net For instance, liriodenine (B31502), an aporphine alkaloid, inhibited the proliferation of human ovarian cancer cells. ontosight.ai Actinodaphnine, cassythine, and dicentrine (B1670447) from Cassytha filiformis showed cytotoxic properties against cancer cell lines like HeLa, Mel-5, and HL60. wikidata.orgwikidata.orgresearchgate.netresearchgate.net Glaucine was found to be particularly cytotoxic against HeLa cells. wikidata.orgwikidata.org

The cytotoxicity of aporphine alkaloids can vary depending on the specific compound and cancer cell line. Table 1 summarizes some reported in vitro cytotoxic activities of selected aporphine alkaloids.

Table 1: In Vitro Cytotoxic Activity of Selected Aporphine Alkaloids (IC50 values)

| Compound | Cell Line | IC50 (µM) | Source |

| Glaucine | HeLa | 8.2 | wikidata.orgwikidata.org |

| Actinodaphnine | HL-60 | 15.4 | researchgate.net |

| Cassythine | HL-60 | 19.9 | researchgate.net |

| Liriodenine | CAOV-3 | 37.3 | ontosight.ai |

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Values may vary depending on experimental conditions.

Mechanisms of Cell Growth Inhibition

The mechanisms by which aporphine alkaloids inhibit cell growth are varied. Some aporphine alkaloids, such as actinodaphnine, cassythine, and dicentrine, have been shown to bind to DNA and act as intercalating agents. wikidata.orgwikidata.org This intercalation can interfere with DNA replication and transcription, leading to inhibited cell proliferation. Additionally, these compounds can interfere with the catalytic activity of topoisomerases, enzymes crucial for DNA unwinding and replication. wikidata.orgwikidata.orguni.lunih.gov

Liriodenine has been reported to block cell cycle progression, contributing to its anti-proliferative effects in ovarian cancer cells. ontosight.ai

Apoptosis Induction and Related Signaling Pathways

A significant mechanism of the cytotoxic action of aporphine alkaloids is the induction of apoptosis, or programmed cell death. ontosight.ainih.govnih.govnih.govnih.govwikipedia.orguni.luuni.lu Liriodenine, for example, induces apoptosis in human ovarian cancer cells through the mitochondrial signaling pathway. ontosight.ainih.gov This involves the activation of caspases, such as caspase-3 and caspase-9, and changes in mitochondrial membrane potential, leading to the release of cytochrome c. ontosight.ainih.gov Overexpression of pro-apoptotic proteins like Bax and suppression of anti-apoptotic proteins like Bcl-2 and survivin have also been observed in liriodenine-induced apoptosis. ontosight.ainih.gov

Apoptosis can be initiated through extrinsic or intrinsic pathways. The extrinsic pathway is triggered by the binding of death ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspases. uni.luontosight.ai The intrinsic pathway is initiated by intracellular signals, often involving mitochondria, leading to the release of cytochrome c and formation of the apoptosome. uni.luontosight.ai While the specific pathways activated by all aporphine alkaloids are not fully elucidated, studies on compounds like liriodenine highlight the involvement of the mitochondrial pathway. ontosight.ainih.gov

Receptor-Mediated Biological Responses of Aporphine Alkaloids

Aporphine alkaloids are known to interact with various receptors, contributing to their biological activities. They have shown affinity for dopamine (B1211576) receptors, particularly D1 and D2. wikipedia.orgwikidata.org (R)-Apomorphine is a D-1 agonist, while (S)-bulbocapnine acts as a D-1 antagonist. wikipedia.org Aporphines with a single hydroxyl group at C-11 can act as antagonists at the D-1 receptor. wikipedia.org Structure-activity relationship studies have indicated that the absolute configuration at C-6a and the presence or absence of a hydroxyl group at C-10 influence their agonist or antagonist activity at the D-1 receptor. wikipedia.org

Aporphine alkaloids have also been investigated for their activity at serotonin (B10506) receptors, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT7A. wikidata.org Novel aporphine alkaloids with C10 nitrogen substitutions have shown varying affinities for these receptors depending on the substitution pattern and the presence of N6-methyl or N6-propyl groups. wikidata.org

In addition to neurotransmitter receptors, aporphine alkaloids can interact with other receptors. Some aporphine and phenanthrenoid alkaloids have shown inhibitory effects on platelet-activating factor (PAF) receptor binding. wikipedia.org The flexibility of the biphenyl (B1667301) system and the presence of methoxy (B1213986) groups at C-9 and C-10 were found to be favorable for PAF receptor binding inhibition. wikipedia.org Certain aporphine alkaloids, like stephanine, may also mediate analgesic effects through opioid receptors. researchgate.net

Computational and Theoretical Chemistry Studies of Pulchine

Molecular Modeling and Docking Simulations

Molecular modeling techniques are employed to visualize and manipulate the three-dimensional structure of Pulchine. These methods can help in understanding its preferred conformations and how it might interact with biological targets. Studies on related aporphine (B1220529) alkaloids have utilized molecular modeling to reveal similarities in their three-dimensional conformational features ontosight.ai. While specific molecular docking simulations for this compound were not extensively detailed in the reviewed literature, the application of molecular docking to other compounds, such as baicalin (B1667713) (also a natural product), in studies that mention this compound , suggests that this technique is relevant in the broader research area involving natural products like aporphine alkaloids. Molecular docking aims to predict the binding orientation and affinity of a small molecule (like this compound) to a larger molecule (such as a protein receptor), providing insights into potential biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are powerful tools for investigating the electronic structure of molecules, including this compound. These calculations can provide detailed information about atomic charges, bond orders, molecular orbitals, and electrostatic potentials, which are crucial for understanding a molecule's reactivity and interactions. While direct detailed findings of quantum chemical calculations specifically on this compound's reactivity were not prominently featured in the search results, one study mentions quantum-chemical studies in the context of understanding the electronic aspects related to the 13C-NMR spectra of this compound and similar compounds. This indicates that quantum chemical methods are being applied to elucidate the electronic properties that influence spectroscopic data for this class of compounds. Such calculations can also be used to predict reaction pathways and the likelihood of certain chemical transformations.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For a flexible molecule like this compound, MD simulations can explore its conformational landscape and how its shape changes in different environments (e.g., in solution or interacting with a membrane or protein). Conformational analysis, often performed using molecular mechanics or dynamics, is important because a molecule's biological activity is often dependent on its three-dimensional structure. Although specific MD simulation studies focused solely on this compound were not found in the provided snippets, molecular modeling of related aporphine alkaloids has been used to understand their conformational features ontosight.ai. MD simulations would build upon this by providing a dynamic view of these conformations and transitions between them.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Computational approaches play a significant role in predicting the Structure-Activity Relationship (SAR) of compounds like this compound. By analyzing the chemical structures of a series of related compounds and their known biological activities, computational models can be built to predict the activity of new or untested compounds based on their structure. While the search results did not provide a specific detailed computational SAR study of this compound, the broader context of aporphine alkaloid research involves understanding how structural variations influence biological effects . Computational methods, including QSAR (Quantitative Structure-Activity Relationship) modeling, can correlate molecular descriptors (calculated from the structure) with biological activity data to develop predictive models.

Cheminformatics and Data Mining Applications in this compound Research

Cheminformatics involves the use of computational techniques to handle, analyze, and apply chemical information. Data mining techniques can be applied to large datasets of chemical structures and biological activities to identify patterns and potential relationships relevant to compounds like this compound. The search results indicate the relevance of cheminformatics in the broader field of metabolomics studies involving natural products . Cheminformatics tools can be used for managing databases of aporphine alkaloids, searching for similar structures, and analyzing high-throughput screening data. Data mining can help in identifying potential sources of this compound or predicting its presence in different plant species based on chemical profiles.

Analytical Methodologies for Pulchine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in chemical analysis for separating components within a mixture, enabling the isolation and subsequent analysis of individual compounds like Pulchine.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a sample. It is particularly effective for analyzing non-volatile or thermally unstable compounds. HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through a column by a liquid mobile phase sigmaaldrich.comuhplcs.com. The ability to achieve accurate and reliable separation is critical for both qualitative and quantitative analysis phenomenex.com.

For determining compound purity, HPLC assesses the degree of separation between the target compound peak (this compound) and any impurity peaks in the chromatogram uhplcs.com. Quantitative analysis is performed by measuring the area under the peak corresponding to this compound and comparing it to a calibration curve generated using standards of known concentration researchgate.net. Different approaches exist for purity assay based on peak area analysis, including normalization procedures researchgate.net. Various factors, such as column selection, mobile phase composition, and sample preparation, are critical for ensuring peak purity and obtaining accurate results in HPLC analysis uhplcs.comchromatographyonline.com. While the specific application of HPLC for this compound purity and quantification was not detailed in the search results, the technique's principles make it a suitable method for such analyses.

Gas Chromatography (GC) and Coupled Systems

Gas Chromatography (GC) is an analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds phenomenex.comfilab.fr. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase phenomenex.com. Compounds separate based on their volatility and interaction with the stationary phase, eluting at different retention times phenomenex.com. GC is a powerful tool for analyzing complex mixtures and is used across various fields phenomenex.comqa-group.com.

Coupled GC systems, such as Gas Chromatography-Mass Spectrometry (GC-MS), combine the separation power of GC with the identification capabilities of mass spectrometry filab.frinnovatechlabs.com. GC-MS is effective for identifying and quantifying components in a sample and uncovering contaminants innovatechlabs.com. It is particularly adapted for analyzing non-polar volatile compounds filab.fr. While general applications of GC and GC-MS were described, specific research detailing the use of GC or coupled GC systems for the analysis of this compound was not found in the provided search results.

Thin-Layer Chromatography (TLC) in Screening and Purification

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for separating components of a mixture libretexts.org. It employs a thin stationary phase, typically silica (B1680970) gel, on an inert backing libretexts.orgnih.gov. The mobile phase, usually a solvent or mixture of solvents, moves up the stationary phase by capillary action, separating compounds based on their differing polarities and interactions with the stationary phase libretexts.orgyoutube.com.

TLC can be used for qualitative analysis, such as monitoring the progress of a reaction or screening for the presence of specific compounds by comparing their retention factor (Rf) values to standards youtube.combjbms.org. It can also be used on a preparative scale to purify small amounts of a compound libretexts.org. While TLC is generally considered less quantitative than HPLC or GC, new approaches enable the separation and determination of natural products in complex mixtures researchgate.net. The application of TLC specifically for the screening or purification of this compound was not detailed in the search results, but its general utility in separating compounds makes it a potentially relevant technique in this compound research.

Advanced Spectroscopic Methods in Quantitative Analysis

Spectroscopic methods provide valuable information about the structure and quantity of a compound by measuring its interaction with electromagnetic radiation.

Coupled Spectroscopic Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Coupling chromatographic techniques with mass spectrometry (MS) provides powerful tools for comprehensive chemical analysis, offering both separation and detailed structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the sensitivity and identification power of MS measurlabs.com. LC-MS is ideal for separating complex mixtures and identifying unknown chemical species measurlabs.com. Various LC-MS systems exist, including single quadrupole, triple quadrupole (LC-MS/MS), and quadrupole-time-of-flight (LC-Q-TOF) systems, each offering different advantages in terms of sensitivity, selectivity, and mass accuracy youtube.com. LC-MS/MS is particularly important for the quantitative analysis of trace-level compounds due to its high sensitivity and selectivity youtube.com. High-resolution LC-Q-TOF provides accurate mass measurements, useful for identifying unknown compounds and structural elucidation youtube.com. One search result mentioned the detection of "this compound" using UPLC-ESI-QTOF-MS in the analysis of Ocotea species, providing an m/z value and retention time, suggesting its presence in these natural sources and detectability by this coupled technique .

As mentioned earlier, GC-MS couples Gas Chromatography with Mass Spectrometry, primarily used for volatile and semi-volatile compounds filab.frinnovatechlabs.com. This combination allows for the separation and identification of components within a mixture innovatechlabs.com. While GC-MS is a powerful technique, specific applications related to this compound were not found in the search results.

Derivative Spectrophotometry for Complex Mixture Resolution

Derivative spectrophotometry is a technique used in UV-Vis spectroscopy that involves calculating the mathematical derivative of the absorbance spectrum with respect to wavelength youtube.comjcchems.com. This technique can enhance the resolution of overlapping peaks in the spectra of complex mixtures, allowing for the selective analysis and quantification of individual components that may be difficult to resolve using normal spectrophotometry youtube.commdpi.com.

By analyzing derivative spectra, it is possible to minimize interference from other substances and improve the selectivity and sensitivity of the analysis jcchems.commdpi.com. This method can be a viable alternative to chromatographic techniques like HPLC in certain cases, offering simplicity and lower cost mdpi.com. While the general principles and applications of derivative spectrophotometry for multicomponent analysis were described, no specific information regarding its use in the analysis of this compound was found in the provided search results.

Fluorescence Spectroscopy Applications in Biological Assays

Fluorescence spectroscopy is a highly sensitive analytical technique widely applied in biological studies due to its ability to detect and quantify molecules at low concentrations and provide insights into molecular environments and interactions. The technique relies on the intrinsic fluorescence of certain molecules or the use of extrinsic fluorescent probes or dyes that bind to the analyte of interest or a biological target. researchgate.netnih.gov Applications in biological assays include studying protein conformational changes, enzyme activity, ligand binding, and developing cell-based screening methods. nih.govwikipedia.org For instance, intrinsic tryptophan fluorescence is a valuable tool for investigating protein structure and function. nih.gov Cell-based fluorescent assays have also been developed as high-throughput screening tools for assessing the effects of chemicals. wikipedia.org

While fluorescence spectroscopy offers significant potential for the analysis of compounds in biological systems, specific applications focusing on this compound using this technique in biological assays were not identified in the reviewed literature. The applicability of fluorescence spectroscopy to this compound would depend on whether this compound itself is fluorescent or if it can be effectively labeled with a fluorescent probe without altering its relevant biological activity or introducing significant artifacts. If this compound possesses intrinsic fluorescence, this property could be leveraged for direct detection and quantification in biological matrices, provided that background fluorescence from the matrix does not interfere significantly. Alternatively, the development of a fluorescently labeled antibody or a specific binding molecule for this compound could enable its detection in various biological assays. The complexity of biological matrices, however, can introduce background fluorescence and quenching effects, necessitating careful assay design and validation.

Immunoassays and Biosensors for Detection and Monitoring in Biological Matrices

Immunoassays and biosensors represent powerful approaches for the selective and sensitive detection and monitoring of analytes in complex biological matrices. Immunoassays utilize the specific binding interaction between an antigen (the analyte) and an antibody for detection and quantification. They are known for their high throughput and sensitivity, making them suitable for screening large numbers of samples in areas such as therapeutic drug monitoring and clinical pharmacokinetic studies. Various detection systems, including enzyme labels and electrochemiluminescence (ECL), contribute to the high sensitivity of immunoassays. Multiplexed immunoassays allow for the simultaneous measurement of multiple analytes in a single sample.

Biosensors, which integrate a biological recognition element with a transducer, offer rapid, sensitive, and often real-time detection of biological information. Electrochemical and optical biosensors, including those based on plasmon resonance and ECL, have been developed for detecting biomarkers, pathogens, and other molecules in biological fluids like serum, plasma, urine, and saliva. Aptamer-based biosensors, utilizing nucleic acid aptamers as recognition elements, have shown promise for sensitive and specific detection in complex matrices. The selectivity of biosensors, often based on specific biological interactions, is crucial for accurate measurements in such complex environments.

Despite the broad applicability of immunoassays and biosensors in bioanalysis, specific research detailing the development or application of immunoassays or biosensors specifically for the detection and monitoring of this compound in biological matrices was not found in the consulted sources. The development of a this compound-specific immunoassay would require the generation of antibodies that selectively bind to this compound. Similarly, a biosensor for this compound would necessitate a recognition element with high affinity and specificity for the compound. Given that this compound is an aporphine (B1220529) alkaloid, the potential exists for developing such methods, provided that unique antigenic determinants or specific binding sites on the this compound molecule can be targeted. The inherent complexity of biological matrices, however, can pose challenges to the performance of both immunoassays and biosensors, including issues like non-specific binding and matrix effects.

Sample Preparation and Matrix Effects in this compound Analysis

The analysis of analytes like this compound in biological matrices necessitates effective sample preparation to isolate and concentrate the compound of interest while removing interfering substances. Biological samples, such as blood, plasma, serum, urine, and tissues, are inherently complex, containing a wide array of proteins, lipids, salts, and other endogenous molecules that can interfere with analytical measurements. Common sample preparation techniques employed in bioanalysis include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). More advanced microextraction techniques like solid-phase microextraction (SPME), stir bar sorptive extraction (SBSE), liquid-phase microextraction (LPME), and electromembrane extraction are also utilized, particularly for trace-level analysis. The choice of sample preparation method depends on the physicochemical properties of the analyte, the sample matrix, and the chosen analytical technique.

Matrix effects are a significant concern in the analysis of biological samples, particularly when using techniques like mass spectrometry and immunoassays. The "matrix effect" refers to the alteration of the analytical signal due to the presence of co-eluting or interfering components from the sample matrix. This can result in signal suppression, where the signal is lower than expected, or signal enhancement, where the signal is higher. In mass spectrometry, matrix effects, particularly ion suppression or enhancement, are commonly caused by matrix components interfering with the ionization of the analyte. In immunoassays, matrix components can interfere with antibody-antigen binding.

Evaluating and mitigating matrix effects are critical for ensuring the accuracy and reliability of analytical results in biological matrices. Strategies to address matrix effects include optimizing sample preparation to remove interfering substances, adjusting chromatographic conditions to separate the analyte from matrix components, and using calibration methods like standard addition or incorporating internal standards. Assessing matrix effects typically involves comparing the analytical response of the analyte in the presence of the matrix to that in a pure solvent or a stripped matrix.

While the principles of sample preparation and the challenges of matrix effects are highly relevant to the analysis of this compound in biological matrices, specific studies detailing optimized sample preparation protocols or the extent of matrix effects encountered during this compound analysis were not found in the consulted literature. Given that this compound is an alkaloid, extraction techniques like LLE or SPE would likely be considered for its isolation from biological matrices. The potential for matrix effects would depend on the specific biological matrix, the concentration of this compound, and the chosen analytical detection method. Therefore, thorough method development and validation, including the assessment and mitigation of matrix effects, would be essential for accurate and reliable quantification of this compound in any biological study.

Future Research Directions and Non Clinical Translational Perspectives

Exploration of Novel Biosynthetic Pathways and Metabolic Engineering for Enhanced Production

Understanding and manipulating the biosynthesis of Pulchine is a critical area for future research, particularly for enhancing its sustainable production. This compound has been identified as an aporphine (B1220529) alkaloid found in plants, specifically within the Lauraceae family, including species of Ocotea. asianpubs.orgsci-hub.seresearchgate.net Aporphine alkaloids are typically derived from benzylisoquinoline precursors through complex enzymatic pathways. sci-hub.se

Current research on the biosynthesis of related compounds, such as pullulan (a polysaccharide), highlights the potential of metabolic engineering to improve yields and modify molecular properties in microbial systems. nih.govnih.govresearchgate.net While this compound is a plant-derived alkaloid, exploring the enzymatic steps involved in its formation in Ocotea species could pave the way for identifying the genes and enzymes responsible. This knowledge could then be applied to metabolic engineering strategies in suitable host organisms (e.g., bacteria, yeast, or plant cell cultures) to achieve higher and more controlled production of this compound. Research could focus on identifying novel enzymes, understanding regulatory mechanisms, and optimizing metabolic flux towards this compound synthesis.

Development of Advanced Synthetic Strategies for Complex this compound Analogues

The chemical synthesis of natural products and their analogues is crucial for providing sufficient material for research and for creating compounds with potentially improved properties. While information specifically on the total synthesis of "this compound" as an aporphine alkaloid is less prevalent in the search results, related studies on the synthesis of natural products like pulchrol and pulchral, which possess antiprotozoan activity, demonstrate the application of advanced synthetic methodologies. sioc-journal.cn Similarly, research into the synthesis of other complex molecules, such as terpene quinones/hydroquinones and polyurethanes, showcases the development of novel synthetic strategies, including the use of palladium-catalyzed coupling reactions and computational modeling to design catalysts. nih.govacs.org Mimicking nature's synthetic strategies, such as two-stage polymer preparation methods, also presents a promising avenue for developing efficient routes to complex molecules. rsc.org

Future research in this area for this compound could involve developing stereoselective total synthesis routes to access this compound and its enantiomers efficiently. Given the complexity of aporphine alkaloids, this would likely require innovative approaches in asymmetric synthesis and catalysis. Furthermore, developing synthetic strategies to create a library of this compound analogues with modifications at different positions of the aporphine core and its substituents would be essential for structure-activity relationship studies and the exploration of diverse biological activities.

Deeper Elucidation of Molecular Mechanisms through Multi-Omics and Systems Biology Approaches

Understanding the molecular mechanisms by which this compound interacts with biological systems requires comprehensive approaches that go beyond traditional single-target studies. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are increasingly being used to provide a holistic view of biological processes and the impact of compounds on these systems. nih.goveurekalert.orgresearchgate.netroshchupkin.org Systems biology further complements this by using computational and mathematical modeling to understand the complex interactions within biological networks. nih.govnih.govmit.edugoogle.commit.edu

For this compound, future research could employ multi-omics studies to investigate its effects on the global molecular profiles of cells or organisms. This could involve assessing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to this compound exposure. Integrating these datasets could reveal the intricate pathways and networks modulated by this compound. Systems biology approaches could then be used to model these interactions, identify key nodes or pathways affected, and predict the downstream consequences of this compound binding to its targets. Chemical proteomics, for instance, is a valuable tool for identifying the target proteins of small molecules within complex biological matrices. mdpi.com Such studies could help to fully elucidate the molecular targets of this compound and the cascade of events that follow its interaction.

Application in Pre-clinical Drug Discovery Targeting Specific Molecular Pathways (excluding clinical development)

This compound, as a natural product, holds potential for exploration in preclinical drug discovery. This involves identifying and validating molecular targets and evaluating the compound's activity in relevant biological models, without progressing to human clinical trials. Preclinical studies often utilize in vitro assays and in vivo animal models to assess efficacy and understand mechanisms of action. nih.govnih.gov The concept of targeted polypharmacology, where a single molecule interacts with multiple targets, is also gaining traction in drug discovery for complex diseases. nih.govnih.govscielo.org.mx

Given that this compound is an aporphine alkaloid, a class of compounds known for diverse pharmacological activities, future preclinical research could focus on evaluating its effects on specific molecular pathways relevant to various diseases. This could involve screening this compound against a panel of targets or pathways identified through in silico predictions or preliminary biological assays. For example, if multi-omics studies suggest an involvement in inflammatory pathways, preclinical research could investigate this compound's anti-inflammatory properties in relevant cell-based or animal models. The focus would be on understanding the interaction with specific molecular targets within these pathways and the resulting cellular or physiological effects, strictly excluding any clinical applications or safety/dosage discussions. Research on other natural products and their preclinical evaluation provides a framework for such investigations. nih.govnih.gov

Role of this compound in Inter-organismal Interactions and Chemical Ecology

Natural products like this compound often play significant roles in the interactions between organisms and their environment, a field known as chemical ecology. nih.govchemecol.org Plants produce a vast array of secondary metabolites that can serve as defenses against herbivores and pathogens, attract pollinators or symbionts, or mediate competition with other plants. nih.gov The presence of this compound in Ocotea species suggests it may have an ecological function.

Future research could investigate the role of this compound in the chemical ecology of the plants that produce it. This could involve studying its distribution within the plant, its release into the environment, and its effects on other organisms, such as insects, fungi, or bacteria. Experiments could explore whether this compound acts as a deterrent to herbivores, an antimicrobial agent, or a signaling molecule in plant-microbe interactions. Understanding the ecological context of this compound production could provide insights into its biological activities and potential applications. Research in chemical ecology employs various techniques, including chemical analysis, behavioral assays, and ecological field studies, to unravel these complex interactions. nih.govchemecol.org

Q & A

Q. How to address reproducibility challenges in this compound’s catalytic applications?

- Answer:

- Precision Metrics : Report %RSD for triplicate runs.

- Interlab Collaborations : Validate protocols across independent labs to isolate equipment-specific variability .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.